1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one
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Overview
Description
1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one is a compound that features a morpholine ring and an octadec-9-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one typically involves the reaction of morpholine with an appropriate alkylating agent, followed by the introduction of the octadec-9-en-1-yl group. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the use of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The octadec-9-en-1-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone: This compound also features a morpholine ring but differs in its substituents, leading to different chemical properties and applications.
2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-one: Another morpholine-containing compound with distinct structural features and uses.
Uniqueness
1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one is unique due to its combination of a morpholine ring and a long-chain alkyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
674774-04-0 |
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Molecular Formula |
C25H48N2O2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(octadec-9-enylamino)propan-1-one |
InChI |
InChI=1S/C25H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-20-18-25(28)27-21-23-29-24-22-27/h9-10,26H,2-8,11-24H2,1H3 |
InChI Key |
RAHLSANUZJQGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
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